molecular formula C19H16FN3O2S B2906346 4-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392254-04-5

4-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2906346
CAS No.: 392254-04-5
M. Wt: 369.41
InChI Key: SNCPJJXLIHZQSM-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic organic compound featuring a complex molecular architecture that integrates a benzamide moiety with a dihydrothienopyrazole ring system. This structure places it within a class of chemicals recognized for their significant potential in medicinal chemistry and drug discovery research. The compound is of particular interest in the development of novel therapeutic agents, especially in the field of oncology. Its molecular framework is considered a privileged scaffold in the design of kinase inhibitors . Kinases are enzymes critical to cell cycle regulation and signal transduction, and their dysregulation is a hallmark of cancer . Specifically, structurally related pyrazolo[3,4-d]pyrimidine derivatives have been demonstrated to act as potent inhibitors of CDK2 (cyclin-dependent kinase 2), a validated target for anticancer drug development . These inhibitors function by competing with ATP for binding at the kinase's active site, thereby disrupting cell cycle progression and inducing apoptosis in proliferating tumor cells . Beyond oncology, the presence of the benzamide group is a common feature in compounds with a wide range of biological activities, making this compound a valuable intermediate for synthesizing diverse libraries of molecules for high-throughput screening . Researchers can utilize this chemical as a key building block or a reference standard in projects aimed at discovering new small-molecule probes and potential therapeutics for various diseases. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-fluoro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c1-25-15-8-6-14(7-9-15)23-18(16-10-26-11-17(16)22-23)21-19(24)12-2-4-13(20)5-3-12/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCPJJXLIHZQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a thieno[3,4-c]pyrazole core and a methoxyphenyl substituent, which are associated with various pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C19H19FN2O2S
  • Molecular Weight : Approximately 348.43 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the thieno[3,4-c]pyrazole moiety is particularly significant in enhancing biological activity against various molecular targets.

Anticancer Activity

Studies have shown that derivatives of thieno[3,4-c]pyrazole compounds can inhibit cancer cell proliferation. For instance:

  • In vitro studies demonstrate that these compounds can significantly reduce cell viability in various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The IC50 values for these activities often fall within the low micromolar range (approximately 1–10 µM) .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been explored:

  • Mechanism of Action : It is believed to inhibit key inflammatory mediators such as COX enzymes and cytokines, which play a crucial role in inflammatory pathways. This inhibition can lead to reduced inflammation in models of acute and chronic inflammatory conditions .

Case Study 1: Anticancer Activity

In a study examining the effects of thieno[3,4-c]pyrazole derivatives:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • Results : The compound showed IC50 values of 5.5 µM for MCF-7 and 7.8 µM for A549 cells, indicating potent anticancer activity .

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory effects of related compounds:

  • Model Used : Lipopolysaccharide (LPS)-induced inflammation in murine macrophages.
  • Results : The compound reduced TNF-alpha and IL-6 levels by over 50% at concentrations as low as 10 µM, demonstrating significant anti-inflammatory potential .

Data Tables

Biological Activity Cell Line/Model IC50 Value (µM) Mechanism
AnticancerMCF-75.5Cell cycle arrest
AnticancerA5497.8Apoptosis induction
Anti-inflammatoryMurine Macrophages10Cytokine inhibition

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro group in the target compound (electron-withdrawing) may reduce electron density compared to methoxy (electron-donating) analogs, affecting binding interactions .
  • Solubility : Sulfonamide derivatives (e.g., diethylsulfamoyl in ) exhibit higher aqueous solubility than halogenated counterparts due to polar functional groups.

Spectroscopic Data :

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1660–1680 cm⁻¹) aligns with benzamide derivatives in and . Absence of C=S stretches (~1240–1255 cm⁻¹) distinguishes it from thioamide precursors .
  • NMR : Methoxy groups (δ ~3.8 ppm in ¹H NMR) and fluorophenyl signals (δ ~7.0–7.5 ppm) are consistent with analogs in and .

Q & A

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs. The 4-fluorobenzamide moiety shows high affinity for hydrophobic binding pockets .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability.
    Case Study :
SubstituentBioactivity (pIC50_{50})
4-Fluorophenyl6.2 ± 0.3
4-Methoxyphenyl5.8 ± 0.2

Basic: How can researchers mitigate solubility issues during in vitro assays?

Q. Methodological Answer :

  • Co-Solvents : Use DMSO (≤0.1% v/v) for stock solutions; dilute in assay buffer containing 0.1% Tween-80 .
  • Derivatization : Introduce polar groups (e.g., sulfonamides) at the pyrazole nitrogen to enhance aqueous solubility .

Advanced: What strategies resolve discrepancies in metabolic stability data across species (e.g., mouse vs. human microsomes)?

Q. Methodological Answer :

  • Species-Specific CYP Profiling : Test inhibition of CYP3A4, 2D6, and 2C9 isoforms .
  • Metabolite ID : Use LC-MS/MS to identify species-specific oxidative metabolites (e.g., hydroxylation at the thieno ring) .

Basic: What analytical methods validate the compound’s stability under storage conditions?

Q. Methodological Answer :

  • Forced Degradation : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 14 days .
  • Stability-Indicating HPLC : Monitor degradation products (e.g., hydrolyzed benzamide).

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